molecular formula C8H8ClN5S B2587364 1-(6-chloro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine CAS No. 338786-65-5

1-(6-chloro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2587364
CAS No.: 338786-65-5
M. Wt: 241.7
InChI Key: MCAUTSFBOBQJAZ-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 6-chloro-2-pyridinyl group at position 1, a methylsulfanyl (-SMe) group at position 3, and an amine (-NH₂) at position 4. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves regioselective substitution reactions, as demonstrated in sulfonylation and condensation protocols .

Properties

IUPAC Name

2-(6-chloropyridin-2-yl)-5-methylsulfanyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5S/c1-15-8-12-7(10)14(13-8)6-4-2-3-5(9)11-6/h2-4H,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAUTSFBOBQJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=N1)N)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-2-pyridinecarboxaldehyde and methylthiosemicarbazide.

    Formation of Intermediate: The reaction between 6-chloro-2-pyridinecarboxaldehyde and methylthiosemicarbazide forms an intermediate hydrazone.

    Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst to form the triazole ring.

    Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of suitable solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The chloro group can be reduced to form a corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(6-chloro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-chloro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways: It may interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Triazole Core

Aryl/heteroaryl substitutions at position 1
  • 1-Phenyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine
    • Lacks the chloro-pyridinyl group, reducing electron-withdrawing effects. Exhibits moderate antibacterial activity but lower metabolic stability compared to the target compound .
  • 1-(Naphthalen-1-yl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine
    • Substitution with a naphthalenyl group enhances lipophilicity, improving membrane permeability. Reported anticancer activity (IC₅₀: 2.1–8.7 μM against HeLa cells) .
Sulfur-containing substituents at position 3
  • 3-(Pyridin-2-yloxy)aniline derivatives Replacement of methylsulfanyl with pyridinyloxy groups alters hydrogen-bonding capacity. For example, N-(4-chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine shows inhibitory activity against P. aeruginosa FabA .
  • 3-(2-Methylpropylthio)-1H-1,2,4-triazol-5-amine
    • Bulkier alkylthio groups reduce solubility but enhance target binding affinity in enzyme inhibition assays .
Positional isomers of the chloro-pyridinyl group
  • 1-(6-Chloro-3-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine
    • The chloro group at the 3-position of pyridine decreases steric hindrance, improving synthetic yields (84% vs. 76% for the 2-pyridinyl isomer) .

Key Research Findings

Regioselectivity in Synthesis : The target compound’s regioselective formation (endo-substitution) is attributed to the electron-withdrawing 6-chloro-2-pyridinyl group, which directs sulfonylation to position 3 .

Bioactivity vs. Lipophilicity : Naphthalene-substituted analogs exhibit superior anticancer activity due to increased lipophilicity, but this compromises aqueous solubility .

Enzyme Inhibition : Methylsulfanyl groups enhance interactions with hydrophobic enzyme pockets, as seen in FabA inhibitors, whereas bulkier substituents like furyl or pyridinyloxy improve specificity .

Biological Activity

Overview

1-(6-Chloro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine, a triazole derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloro-substituted pyridine ring and a methylsulfanyl group attached to the triazole ring. Its structural uniqueness may contribute to various biological effects, including antimicrobial and anticancer properties.

  • Molecular Formula : C8H9ClN4S
  • CAS Number : 338786-65-5
  • Molecular Weight : 216.7 g/mol

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets, potentially including enzymes and cellular receptors. The triazole moiety may facilitate binding to these targets, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of vital enzymes like DNA gyrase .

Antifungal Activity

Triazoles are well-known antifungal agents. Similar compounds have demonstrated efficacy against fungi by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This action disrupts membrane integrity and leads to cell death.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Triazole derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

Case Study 1: Antibacterial Screening

A study screened several triazole derivatives against a panel of bacteria. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.12 to 1.95 µg/mL against resistant strains like Bacillus subtilis and Pseudomonas aeruginosa.

CompoundMIC (µg/mL)Bacterial Strain
Compound A0.12Bacillus subtilis
Compound B0.25Staphylococcus aureus
Compound C0.50Escherichia coli

Case Study 2: Anticancer Activity

In vitro assays on cancer cell lines revealed that similar triazole derivatives could significantly inhibit cell proliferation. For example, one study reported an IC50 value of 14 µM for a closely related compound against HeLa cells, indicating substantial anticancer potential .

CompoundCell LineIC50 (µM)
Compound DHeLa14
Compound EMCF-78.55
Compound FNCIH4607.01

Q & A

Q. Basic Characterization

  • 1H/13C NMR :
    • Pyridine protons : Two doublets at δ 8.01–8.72 ppm (J = 4.5 Hz) confirm the 6-chloro-2-pyridinyl group .
    • Methylsulfanyl group : A singlet at δ 2.45–2.60 ppm (S–CH3) .
  • Mass Spectrometry : Exact mass (m/z) calculated for C9H8ClN5S: 273.01 (observed: 273.02 ± 0.05) .
    Advanced Crystallography :
  • SHELX refinement : Single-crystal X-ray diffraction (SC-XRD) with SHELXL confirms planar triazole geometry and bond angles (e.g., N–S–C bond at 102.5°) .
  • Hydrogen bonding : Intermolecular N–H···N interactions stabilize the crystal lattice, as seen in analogous triazol-5-amines .

What strategies are effective for modifying the methylsulfanyl group to enhance bioactivity?

Q. Advanced Functionalization

  • Oxidation to sulfone : Using H2O2 or m-CPBA converts –SMe to –SO2Me, improving solubility and target affinity (e.g., in FabA enzyme inhibition) .
  • Thiol displacement : Replace –SMe with nucleophiles (e.g., amines, azides) under basic conditions to generate derivatives like –SNH2 or –SAc .
    Case Study : Substituting –SMe with a 4-fluorobenzylthio group increased antibacterial activity against S. aureus (MIC reduced from 32 µg/mL to 8 µg/mL) .

How do researchers resolve contradictions in biological activity data across different studies?

Q. Data Discrepancy Analysis

  • Source 1 : A 2023 study reported IC50 = 1.2 µM against P. aeruginosa FabA .
  • Source 2 : A 2024 study found no activity (IC50 > 100 µM) under similar conditions .
    Root Causes :

Impurity artifacts : Residual DMF from synthesis can inhibit enzymes; rigorous washing with EtOAc is critical .

Assay conditions : Varying pH (7.4 vs. 6.8) alters protonation of the triazole amine, affecting binding .
Resolution : Validate purity via LC-MS, standardize buffer conditions, and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

What computational methods are used to predict the compound’s pharmacokinetic and target-binding properties?

Q. Advanced Modeling

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrostatic potential surfaces; the methylsulfanyl group shows high electron density at sulfur, favoring hydrophobic interactions .
  • Molecular Dynamics (MD) : Simulate binding to FabA (PDB: 2G2Z) over 100 ns; RMSD < 2.0 Å indicates stable hydrogen bonds with Gly152 and Asp89 .
  • ADMET Prediction :
    • Solubility : LogP = 2.1 (experimental: 18.1 µg/mL at pH 7.4) .
    • CYP inhibition : Low risk (CYP3A4 IC50 > 50 µM) predicted via SwissADME .

How can isotopic labeling (e.g., 15N) aid in metabolic pathway studies of this compound?

Q. Advanced Tracer Techniques

  • 15N-Labeling : Synthesize the triazol-5-amine with 99% 15N isotope at the amine position using labeled hydrazine precursors .
  • Applications :
    • Mass spectrometry imaging (MSI) : Track hepatic metabolism (e.g., N-acetylation) in rat models .
    • NMR metabolomics : Detect 15N–1H coupling in urine to identify glucuronide conjugates .

What are the best practices for handling solubility challenges in in vitro assays?

Q. Methodological Solutions

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in assay buffer (PBS or HEPES) .
  • Surfactants : Add 0.01% Tween-80 to prevent aggregation in cell-based assays .
  • pH adjustment : For protonatable amines, prepare stock solutions at pH 3.0 (HCl) to enhance solubility 10-fold .

What crystallographic software and parameters are recommended for resolving disorder in the triazole ring?

Q. Advanced Refinement

  • Software : SHELXL-2018/3 with TWIN/BASF commands for handling twinning .
  • Parameters :
    • Disorder modeling : Split occupancy for sulfur atoms in –SMe groups (e.g., 60:40 ratio) .
    • Hydrogen placement : Use HFIX 137 for amine hydrogens and ISOR restraints for thermal motion .

Table 1: Key Spectral Data for Structural Confirmation

Technique Key Peaks/Parameters Reference
1H NMRδ 8.72 (d, J=4.5 Hz, 2H, pyridine H3/H5)
13C NMRδ 121.3 (pyridine C2/C6)
HRMSm/z 273.02 [M+H]+ (Δ < 0.05)
XRDSpace group P21/c, Z = 4

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